![molecular formula C20H19BrN2O3S B2609652 4-acetyl-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865162-68-1](/img/structure/B2609652.png)
4-acetyl-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-acetyl-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzothiazole family and is known for its unique chemical structure and properties.
Scientific Research Applications
Antidepressant Effects
This compound has been synthesized and investigated for its potential antidepressant effects . In a forced swimming test, certain derivatives of this compound showed significant antidepressant effects . They displayed a higher percentage decrease in immobility duration than that of fluoxetine .
Anticonvulsant Effects
The compound also exhibits anticonvulsant effects . In the maximal electroshock seizure test, certain derivatives of this compound showed significant anticonvulsant effects, with ED50 values and protective indices similar to those of phenobarbital or valproate .
Synthesis of Derivatives
The compound serves as a key intermediate in the synthesis of various derivatives . These derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
Mechanism of Action
The mechanism for the antidepressant activity of certain derivatives of this compound may be via increasing the concentrations of serotonin and norepinephrine .
Biological Activity Studies
The compound has been used in biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles .
Application in Semiconductors
The compound has been studied for its application as a p-type semiconductor in Organic Field-Effect Transistor (OFET) devices . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in this application .
Mechanism of Action
Benzothiazoles
This compound is a derivative of benzothiazole, a type of heterocyclic aromatic compound. Benzothiazoles and their derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular , antiviral, anti-inflammatory, and anticancer effects . They often act by interacting with various enzymes and receptors in the body, although the specific targets can vary widely depending on the exact structure of the compound .
Acyl groups
The presence of an acyl group (in this case, an acetyl group) can also influence the compound’s activity. Acyl groups can participate in various chemical reactions, such as Friedel-Crafts acylations , which can lead to the formation of new compounds with different biological activities.
properties
IUPAC Name |
4-acetyl-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c1-3-26-11-10-23-17-9-8-16(21)12-18(17)27-20(23)22-19(25)15-6-4-14(5-7-15)13(2)24/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXPCYWVTLXOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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